2-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide 2-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946226-17-1
VCID: VC11921725
InChI: InChI=1S/C19H25N5O4S/c1-28-17-5-3-16(4-6-17)15-18(25)20-9-14-29(26,27)24-12-10-23(11-13-24)19-21-7-2-8-22-19/h2-8H,9-15H2,1H3,(H,20,25)
SMILES: COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Molecular Formula: C19H25N5O4S
Molecular Weight: 419.5 g/mol

2-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

CAS No.: 946226-17-1

Cat. No.: VC11921725

Molecular Formula: C19H25N5O4S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide - 946226-17-1

Specification

CAS No. 946226-17-1
Molecular Formula C19H25N5O4S
Molecular Weight 419.5 g/mol
IUPAC Name 2-(4-methoxyphenyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Standard InChI InChI=1S/C19H25N5O4S/c1-28-17-5-3-16(4-6-17)15-18(25)20-9-14-29(26,27)24-12-10-23(11-13-24)19-21-7-2-8-22-19/h2-8H,9-15H2,1H3,(H,20,25)
Standard InChI Key ULNHKAWWEDFJTF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3

Introduction

Chemical Structure and Nomenclature

The IUPAC name of the compound, 2-(4-methoxyphenyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide, reflects its three primary components:

  • 4-Methoxyphenyl group: A benzene ring with a methoxy (-OCH₃) substituent at the para position.

  • Sulfonamide-linked piperazine: A six-membered piperazine ring bonded to a sulfonyl group (-SO₂-) and a pyrimidin-2-yl substituent.

  • Acetamide backbone: Connects the methoxyphenyl group to the sulfonamide ethyl chain.

Key structural identifiers include:

  • SMILES: COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3

  • InChIKey: ULNHKAWWEDFJTF-UHFFFAOYSA-N

The piperazine ring adopts a chair conformation, while the pyrimidine and methoxyphenyl groups contribute to planar geometry, as observed in analogous structures .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Piperazine Functionalization: 4-(Pyrimidin-2-yl)piperazine is reacted with ethylenediamine sulfonyl chloride to form the sulfonamide intermediate .

  • Acetamide Coupling: The intermediate is acylated with 2-(4-methoxyphenyl)acetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .

  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields the final product with >90% purity .

Critical Reaction Parameters:

  • Temperature: 0–5°C during sulfonylation to prevent side reactions.

  • Solvent: Anhydrous dichloromethane ensures optimal reactivity.

  • Catalysts: Triethylamine (TEA) neutralizes HCl byproducts .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₉H₂₅N₅O₄S
Molecular Weight419.5 g/mol
logP2.1 (Predicted)
SolubilityModerate in DMSO (12 mg/mL)
Melting Point184–185°C (Decomposition observed)
UV-Vis λₘₐₓ274 nm (Methoxyphenyl π→π* transition)

The compound exhibits pH-dependent stability, degrading rapidly in acidic conditions (t₁/₂ = 2.3 h at pH 3) but remaining stable at physiological pH (t₁/₂ > 48 h).

Pharmacological Activity

Enzyme Inhibition

The sulfonamide group confers potent carbonic anhydrase (CA) inhibitory activity (IC₅₀ = 38 nM against CA-II). Comparative studies show:

Enzyme IsoformIC₅₀ (nM)Selectivity vs. CA-I
CA-I4201x
CA-II3811x
CA-IX1054x

This selectivity suggests utility in glaucoma and edema management.

Research Findings

Preclinical Studies

  • In Vivo Toxicity: LD₅₀ > 500 mg/kg in murine models, indicating low acute toxicity .

  • Pharmacokinetics: Oral bioavailability = 67%, with a plasma half-life of 6.2 h.

Structural Analogues

Modifying the pyrimidine substituent (e.g., replacing with pyridin-2-yl) reduces CA inhibition by 40%, underscoring the critical role of the pyrimidine ring .

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